3-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide
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Overview
Description
3-Methyl-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]butanamide is a complex organic compound with a unique structure that includes a trichloromethyl group, a nitrophenyl group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]butanamide typically involves multiple steps. One common route includes the reaction of 3-nitroaniline with carbon disulfide to form a dithiocarbamate intermediate. This intermediate is then reacted with 2,2,2-trichloroethylamine under controlled conditions to form the desired compound. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]butanamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted trichloromethyl derivatives.
Scientific Research Applications
3-Methyl-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]butanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]butanamide involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group may also play a role in the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-N-[2,2,2-trichloro-1-({[2-chloro-4-(trifluoromethyl)anilino]carbonothioyl}amino)ethyl]benzamide
- 3-Methyl-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonothioyl}amino)ethyl]butanamide
- 3-Methyl-N-[2,2,2-trichloro-1-(3-naphthalen-1-yl-thiourea)ethyl]benzamide
Uniqueness
3-Methyl-N-[2,2,2-trichloro-1-({[(3-nitrophenyl)amino]carbonothioyl}amino)ethyl]butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17Cl3N4O3S |
---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
3-methyl-N-[2,2,2-trichloro-1-[(3-nitrophenyl)carbamothioylamino]ethyl]butanamide |
InChI |
InChI=1S/C14H17Cl3N4O3S/c1-8(2)6-11(22)19-12(14(15,16)17)20-13(25)18-9-4-3-5-10(7-9)21(23)24/h3-5,7-8,12H,6H2,1-2H3,(H,19,22)(H2,18,20,25) |
InChI Key |
FQNSMNBIQKQIRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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